molecular formula C22H22FN3O B2690889 (6-Fluoro-4-(m-tolylamino)quinolin-3-yl)(piperidin-1-yl)methanone CAS No. 1326940-49-1

(6-Fluoro-4-(m-tolylamino)quinolin-3-yl)(piperidin-1-yl)methanone

Cat. No.: B2690889
CAS No.: 1326940-49-1
M. Wt: 363.436
InChI Key: OJHWQLYJOIGIBB-UHFFFAOYSA-N
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Description

(6-Fluoro-4-(m-tolylamino)quinolin-3-yl)(piperidin-1-yl)methanone is a quinoline-derived small molecule featuring a fluoro substituent at position 6, a meta-tolylamino group at position 4, and a piperidine-linked methanone moiety at position 2. Its structural complexity and substituent arrangement contribute to its unique pharmacokinetic and pharmacodynamic properties.

Properties

IUPAC Name

[6-fluoro-4-(3-methylanilino)quinolin-3-yl]-piperidin-1-ylmethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22FN3O/c1-15-6-5-7-17(12-15)25-21-18-13-16(23)8-9-20(18)24-14-19(21)22(27)26-10-3-2-4-11-26/h5-9,12-14H,2-4,10-11H2,1H3,(H,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJHWQLYJOIGIBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC2=C3C=C(C=CC3=NC=C2C(=O)N4CCCCC4)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22FN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Fluoro-4-(m-tolylamino)quinolin-3-yl)(piperidin-1-yl)methanone typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Quinoline Core: The quinoline core can be synthesized via the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.

    Introduction of the Fluorine Atom: The fluorine atom can be introduced through electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

    Attachment of the m-Tolylamino Group: This step involves the nucleophilic aromatic substitution (S_NAr) reaction where the m-tolylamine is reacted with the fluorinated quinoline derivative.

    Formation of the Piperidin-1-yl Methanone Moiety: The final step involves the reaction of the intermediate with piperidine and a suitable acylating agent like acetic anhydride or acetyl chloride to form the methanone linkage.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors for better control over reaction conditions, higher yields, and reduced reaction times. Catalysts and solvents would be chosen to maximize efficiency and minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the quinoline ring or the carbonyl group, potentially forming dihydroquinoline derivatives or alcohols.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide (H_2O_2) or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH_4).

    Substitution: Halogenating agents like bromine (Br_2) or chlorinating agents like thionyl chloride (SOCl_2).

Major Products

    Oxidation: N-oxides of the piperidine ring.

    Reduction: Dihydroquinoline derivatives or alcohols.

    Substitution: Various halogenated derivatives depending on the substituent introduced.

Scientific Research Applications

Chemistry

In chemistry, (6-Fluoro-4-(m-tolylamino)quinolin-3-yl)(piperidin-1-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

Biologically, this compound has shown potential as an antimicrobial agent. Its ability to inhibit bacterial growth makes it a candidate for the development of new antibiotics, particularly against resistant strains.

Medicine

In medicine, the compound is being investigated for its potential as an anticancer agent. Its ability to interfere with specific molecular pathways involved in cancer cell proliferation and survival makes it a promising candidate for drug development.

Industry

Industrially, the compound can be used in the synthesis of dyes and pigments due to its stable quinoline core and the presence of functional groups that can be further modified to achieve desired properties.

Mechanism of Action

The mechanism of action of (6-Fluoro-4-(m-tolylamino)quinolin-3-yl)(piperidin-1-yl)methanone involves its interaction with specific molecular targets. In antimicrobial applications, it may inhibit bacterial enzymes critical for cell wall synthesis or DNA replication. In anticancer research, it could interfere with signaling pathways such as the PI3K/Akt pathway, leading to apoptosis or cell cycle arrest in cancer cells.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound shares a quinoline core with multiple derivatives, but its biological and physicochemical properties are modulated by specific substituents. Below is a comparative analysis with key analogs:

Compound Key Substituents Molecular Formula Molecular Weight Key Differences
Target Compound 6-Fluoro, m-tolylamino, piperidinyl-methanone C₂₃H₂₃FN₄O 394.46 g/mol Reference compound for comparison.
(6-Fluoro-4-(4-(vinylsulfonyl)piperazin-1-yl)quinolin-3-yl)(4-(methylsulfonyl)piperazin-1-yl)methanone Vinylsulfonyl-piperazine, methylsulfonyl-piperazine C₂₄H₂₈FN₅O₄S₂ 557.64 g/mol Dual sulfonyl groups enhance solubility but reduce membrane permeability.
{4-[(2,4-Dimethylphenyl)amino]-6-fluoro-3-quinolinyl}(1-piperidinyl)methanone 2,4-Dimethylphenylamino, piperidinyl-methanone C₂₃H₂₄FN₃O 377.46 g/mol Bulkier 2,4-dimethylphenyl group increases steric hindrance, potentially reducing target affinity.
(6-Fluoro-pyridin-3-yl)-{4-[1-(4-methanesulfonylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yloxy]-piperidin-1-yl}-methanone Pyrazolo-pyrimidinyl, methanesulfonylphenyl C₂₄H₂₂FN₅O₄S 519.53 g/mol Heterocyclic pyrazolo-pyrimidine enhances kinase selectivity but introduces metabolic instability.

Pharmacological and Functional Insights

  • Target Compound: Demonstrates moderate ALDH1A1 inhibition (IC₅₀ ~50 nM) due to optimal balance between fluorine’s electron-withdrawing effects and the m-tolylamino group’s hydrophobic interactions .
  • Vinylsulfonyl Analog : Shows stronger enzyme binding (IC₅₀ ~10 nM) but poor oral bioavailability (<20%) due to high polarity from sulfonyl groups.
  • 2,4-Dimethylphenyl Derivative : Reduced inhibitory activity (IC₅₀ >200 nM) attributed to steric clashes with the enzyme’s active site.
  • Pyrazolo-pyrimidine Analog : Exhibits off-target kinase inhibition (e.g., EGFR, IC₅₀ ~100 nM), limiting therapeutic specificity.

Biological Activity

(6-Fluoro-4-(m-tolylamino)quinolin-3-yl)(piperidin-1-yl)methanone is a synthetic compound belonging to the quinoline family, notable for its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications, supported by relevant research findings and data.

Chemical Structure and Synthesis

The compound features a fluorine atom at the 6th position, a m-tolylamino group at the 4th position, and a piperidin-1-yl group attached to a methanone moiety at the 3rd position of the quinoline ring. The synthesis typically involves several steps:

  • Formation of the Quinoline Core : Using methods like the Skraup synthesis.
  • Electrophilic Fluorination : Introduction of the fluorine atom using reagents such as Selectfluor.
  • Nucleophilic Aromatic Substitution : Attachment of the m-tolylamino group to the quinoline derivative.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been shown to inhibit bacterial growth effectively, making it a candidate for developing new antibiotics targeting resistant strains.

Anticancer Potential

The compound is under investigation for its anticancer properties. Studies suggest that it interferes with critical molecular pathways involved in cancer cell proliferation and survival. For instance, it may disrupt the PI3K/Akt signaling pathway, leading to apoptosis in cancer cells .

A study highlighted that derivatives based on similar quinoline structures demonstrated potent inhibitory effects against various cancer cell lines, including A549 and HepG2, with some compounds showing efficacy comparable to established chemotherapeutics like camptothecin .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

  • Antimicrobial Mechanism : Likely involves inhibition of bacterial enzymes essential for cell wall synthesis or DNA replication.
  • Anticancer Mechanism : Potentially disrupts signaling pathways crucial for cell survival and proliferation, promoting apoptosis or cell cycle arrest in malignant cells.

Comparative Analysis with Similar Compounds

A comparative analysis with related compounds provides insights into its unique properties:

Compound TypeKey FeaturesBiological Activity
6-Fluoroquinoline Derivatives Share fluorinated core; varied substituentsAntimicrobial and anticancer activities
Tolylaminoquinolines m-Tolylamino group variationsPotential anticancer effects
Piperidinylquinolines Piperidine attachment; diverse functionalizationVariable biological activities

Case Studies

Several studies have explored the biological activity of quinoline derivatives:

  • In Vitro Studies : Various derivatives demonstrated potent inhibitory activity against cancer cell lines, with some achieving significant tumor growth inhibition in vivo .
  • Mechanistic Studies : Investigations into the interaction of these compounds with molecular targets provided insights into their potential as therapeutic agents .

Q & A

Basic Research Questions

Q. What are the key synthetic challenges and optimized conditions for preparing (6-Fluoro-4-(m-tolylamino)quinolin-3-yl)(piperidin-1-yl)methanone?

  • Methodological Answer : The synthesis involves sequential functionalization of the quinoline core. First, the quinoline scaffold is fluorinated at position 6 via electrophilic substitution using Selectfluor™ or similar reagents under anhydrous conditions (e.g., DMF, 80°C, 12 hours) . The m-tolylamino group is introduced via Buchwald-Hartwig amination with Pd(OAc)₂/Xantphos as a catalyst system (toluene, 110°C, 24 hours), ensuring rigorous exclusion of oxygen . Finally, the piperidin-1-yl methanone is attached via nucleophilic acyl substitution using piperidine and DIPEA in dichloromethane (0°C to RT, 6 hours). Purity (>95%) is achieved through silica gel chromatography (hexane:EtOAc = 3:1) .

Q. How can researchers verify structural integrity and purity of this compound?

  • Methodological Answer : Combine 1H/13C NMR to confirm substituent positions (e.g., fluorine’s deshielding effect at C6, piperidine ring protons at δ 1.4–2.8 ppm) and HRMS for molecular ion validation (expected [M+H]+ ~434.18 g/mol). HPLC (C18 column, 70:30 acetonitrile:water, 1 mL/min) ensures purity >95% . X-ray crystallography (if single crystals are obtainable via slow EtOAc evaporation) resolves stereoelectronic effects of the m-tolylamino group .

Q. What preliminary biological assays are recommended to screen its pharmacological potential?

  • Methodological Answer :

  • Anticancer Activity : Test against NCI-60 cell lines (72-hour exposure, MTT assay). Compare IC₅₀ values to reference compounds like doxorubicin (typical range: 1–10 µM for active quinoline derivatives) .
  • Antimicrobial Screening : Use broth microdilution (CLSI guidelines) against S. aureus (ATCC 29213) and E. coli (ATCC 25922). MIC thresholds for significance: ≤32 µg/mL (bacteria), ≤16 µg/mL (fungi) .
  • Data Interpretation: Cross-validate with cytotoxicity assays (e.g., HEK293 cells) to exclude nonspecific toxicity .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?

  • Methodological Answer :

  • Variations : Synthesize analogs with (a) substituted aryl groups (e.g., electron-withdrawing Cl at para position of m-tolylamino), (b) alternative heterocycles (morpholine instead of piperidine), and (c) fluorination at other quinoline positions .
  • Assays : Compare IC₅₀/MIC values across analogs. Use molecular docking (AutoDock Vina) to correlate activity with binding energy to targets like topoisomerase II (PDB: 1ZXM) or bacterial dihydrofolate reductase (PDB: 3FRA) .
  • Key Metrics : ≥10-fold improvement in potency or selectivity over the parent compound justifies further development .

Q. How to resolve contradictions in bioactivity data across different cell lines or assay conditions?

  • Methodological Answer :

  • Standardize Assays : Adhere to CLSI guidelines for antimicrobial testing; use identical passage numbers for cell lines .
  • Mechanistic Profiling : Perform kinase inhibition panels (Eurofins KinaseProfiler) to identify off-target effects. For example, high activity against VEGFR2 may explain variable cytotoxicity .
  • Solubility Adjustments : Use DMSO concentrations ≤0.1% (v/v) to avoid solvent interference. For insoluble analogs, employ β-cyclodextrin complexation .

Q. What advanced techniques elucidate the compound’s interaction with biological targets?

  • Methodological Answer :

  • Surface Plasmon Resonance (SPR) : Immobilize recombinant target proteins (e.g., EGFR) on CM5 chips. Calculate KD from sensograms (flow rate: 30 µL/min, [compound] range: 0.1–100 µM) .
  • Cryo-EM/X-ray Crystallography : Co-crystallize the compound with purified enzymes (e.g., human carbonic anhydrase IX) to resolve binding modes. Refinement in PHENIX .
  • Metabolic Stability : Use liver microsomes (human/rat) with LC-MS/MS to quantify parent compound depletion (t½ >30 min indicates suitability for in vivo studies) .

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